An In-depth Technical Guide to Ethyl 3-(bromomethyl)phenoxyacetate (CAS 74232-79-4): A Bifunctional Reagent for Advanced Synthesis
An In-depth Technical Guide to Ethyl 3-(bromomethyl)phenoxyacetate (CAS 74232-79-4): A Bifunctional Reagent for Advanced Synthesis
Introduction
Ethyl 3-(bromomethyl)phenoxyacetate is a bifunctional organic compound that has garnered significant interest among researchers and synthetic chemists. Its structure, featuring a reactive benzylic bromide and a modifiable ethyl ester, makes it a highly versatile building block for the construction of complex molecular architectures.[1] This guide provides an in-depth exploration of its properties, synthesis, reactivity, and applications, with a focus on its utility in the fields of drug discovery and material science. The phenoxyacetic acid core is a well-established scaffold in numerous biologically active compounds, including pharmaceuticals and herbicides, and the introduction of the bromomethyl group provides a convenient handle for further molecular elaboration.[1]
Physicochemical and Spectroscopic Profile
A thorough understanding of a reagent's physical and chemical properties is fundamental to its effective application in the laboratory. The key properties of Ethyl 3-(bromomethyl)phenoxyacetate are summarized below.
Physical and Chemical Properties
| Property | Value | Source |
| CAS Number | 74232-79-4 | [1] |
| Molecular Formula | C₁₁H₁₃BrO₃ | [1] |
| Molecular Weight | 273.12 g/mol | [1] |
| IUPAC Name | ethyl 2-[3-(bromomethyl)phenoxy]acetate | [1] |
| Melting Point | 23.2 °C (Predicted) | [2] |
| Boiling Point | 306 °C (Predicted) | [2] |
| Density | 1.39 g/cm³ (Predicted) | [2] |
| LogP (Octanol-Water) | 2.87 (Predicted) | [2] |
| Appearance | Colorless to pale-yellow liquid or low-melting solid (Inferred from methyl analog) |
Spectroscopic Characterization (Predicted)
| Technique | Expected Observations |
| ¹H NMR | δ (ppm): ~1.3 (t, 3H, -OCH₂CH ₃), ~4.3 (q, 2H, -OCH ₂CH₃), ~4.5 (s, 2H, -CH ₂Br), ~4.6 (s, 2H, -OCH ₂COO-), 6.8-7.3 (m, 4H, Ar-H ) |
| ¹³C NMR | δ (ppm): ~14 (ester CH₃), ~33 (benzylic CH₂Br), ~62 (ester OCH₂), ~65 (ether OCH₂), 113-130 (aromatic CH), ~140 (aromatic C-CH₂Br), ~158 (aromatic C-O), ~169 (ester C=O) |
| IR (cm⁻¹) | ~2980 (C-H, aliphatic), ~3050 (C-H, aromatic), ~1750 (C=O, ester stretch), ~1200 (C-O, ether stretch), ~690 (C-Br stretch) |
| Mass Spec. | M⁺: Isotopic cluster at m/z 272/274 (approx. 1:1 ratio) due to ⁷⁹Br and ⁸¹Br isotopes. Key fragments would arise from loss of -OCH₂CH₃, -COOCH₂CH₃, and Br. |
Synthesis and Mechanism
The most efficient and widely utilized method for synthesizing Ethyl 3-(bromomethyl)phenoxyacetate is through the radical bromination of its precursor, Ethyl 3-methylphenoxyacetate. This reaction, a variation of the Wohl-Ziegler reaction, is prized for its selectivity in brominating the benzylic position of the toluene moiety.[1]
Recommended Synthetic Protocol: Wohl-Ziegler Bromination
This protocol describes the benzylic bromination of Ethyl 3-methylphenoxyacetate using N-Bromosuccinimide (NBS) as the bromine source and Azobisisobutyronitrile (AIBN) as the radical initiator.
Step 1: Reaction Setup
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In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Ethyl 3-methylphenoxyacetate (1.0 eq.) in a suitable anhydrous solvent (e.g., carbon tetrachloride or acetonitrile).
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Add N-Bromosuccinimide (1.1 eq.) and a catalytic amount of AIBN (0.02-0.05 eq.) to the solution.
Step 2: Reaction Execution
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Heat the mixture to reflux (typically ~80°C) under an inert atmosphere (e.g., nitrogen or argon).
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Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 2-4 hours. A key indicator is the succinimide byproduct floating to the top of the solvent.
Step 3: Work-up and Purification
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Once the starting material is consumed, cool the reaction mixture to room temperature.
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Filter the solid succinimide byproduct and wash it with a small amount of the solvent.
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Wash the filtrate with water and then with a saturated sodium bicarbonate solution to remove any remaining acidic impurities.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
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Remove the solvent under reduced pressure to yield the crude product.
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Purify the residue via column chromatography on silica gel or vacuum distillation to obtain pure Ethyl 3-(bromomethyl)phenoxyacetate.
Reaction Mechanism
The Wohl-Ziegler reaction proceeds via a free-radical chain mechanism.
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Initiation: The AIBN initiator decomposes upon heating to generate two cyanoisopropyl radicals and nitrogen gas. These radicals then abstract a hydrogen atom from a trace amount of HBr to generate a bromine radical.
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Propagation: A bromine radical abstracts a hydrogen atom from the benzylic methyl group of Ethyl 3-methylphenoxyacetate, forming a resonance-stabilized benzylic radical and HBr. This benzylic radical then reacts with NBS to yield the desired product and a succinimidyl radical. The succinimidyl radical reacts with HBr to regenerate the bromine radical, which continues the chain reaction.
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Termination: The reaction is terminated when two radicals combine.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of Ethyl 3-(bromomethyl)phenoxyacetate.
Chemical Reactivity and Synthetic Utility
The synthetic power of Ethyl 3-(bromomethyl)phenoxyacetate lies in its dual reactivity. The two functional groups can be addressed sequentially, allowing for the controlled and strategic assembly of complex molecules.[1]
Reactions at the Bromomethyl Group
The benzylic bromide is a potent electrophile, readily participating in nucleophilic substitution reactions.
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Nucleophilic Substitution: It reacts with a wide range of nucleophiles (e.g., amines, thiols, alcohols, carboxylates, and carbanions) to form new carbon-heteroatom or carbon-carbon bonds. The reaction can proceed via an SN1 or SN2 mechanism, depending on the nucleophile, solvent, and reaction conditions.
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Alkylation Agent: This reactivity makes it an excellent alkylating agent for introducing the ethyl phenoxyacetate moiety onto a substrate.[1]
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Conversion to Other Functional Groups: The bromide can be converted into other useful functionalities. For example, reaction with sodium azide yields an azidomethyl group, which can be subsequently reduced to an aminomethyl group.
Reactions at the Ethyl Ester Group
The ethyl ester provides another site for chemical modification.
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Hydrolysis: The ester can be cleaved under acidic or basic conditions to yield the corresponding carboxylic acid, 3-(bromomethyl)phenoxyacetic acid. This acid can then be used in amide bond couplings or other carboxylate chemistry.[1]
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Amidation: Direct reaction with amines can form amides, often requiring elevated temperatures or catalysis.
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Reduction: The ester can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄), yielding 2-(3-(bromomethyl)phenoxy)ethan-1-ol.
Diagram of Key Reaction Pathways
